

literature comparison of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA research findings

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Compound of Interest

Compound Name: 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

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A Comparative Review of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA Research Findings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research findings related to **3(S)-Hydroxy-4-methyl-pentanoyl-CoA**, a key intermediate in branched-chain fatty acid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a deeper understanding of its enzymatic synthesis and metabolic significance.

Enzymatic Synthesis and Substrate Specificity

The primary enzyme responsible for the synthesis of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. This mitochondrial enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoAs to their corresponding 3(S)-hydroxyacyl-CoA derivatives, a crucial step in the beta-oxidation pathway of fatty acids.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) ECHS1 exhibits broad substrate specificity, acting on a variety of short and medium-chain enoyl-CoAs.[\[2\]](#)[\[3\]](#)

While specific kinetic data for the hydration of 4-methyl-pent-2-enoyl-CoA to **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is not extensively reported in publicly available literature, the

characterization of ECHS1 with structurally similar branched-chain substrates provides valuable insights. Human ECHS1 has been shown to catalyze the hydration of several substrates involved in different metabolic pathways, with the highest specificity observed for crotonyl-CoA.[\[1\]](#) The enzyme's activity generally decreases with increasing carbon chain length of the substrate.[\[3\]](#)

Deficiency in ECHS1 has been linked to metabolic disorders, highlighting its critical role in pathways such as valine catabolism.[\[1\]](#)[\[2\]](#) Studies of patients with ECHS1 deficiency have revealed metabolic abnormalities, including increased excretion of metabolites derived from the accumulation of substrates like methacrylyl-CoA.[\[5\]](#)

Comparative Data on ECHS1 Substrate Activity

While direct comparative data for **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is limited, the following table summarizes the substrate specificity of human ECHS1 for various enoyl-CoAs, providing a proxy for its potential activity with 4-methyl-pent-2-enoyl-CoA.

Substrate	Relative Enzyme Activity (%)	Metabolic Pathway	Reference
Crotonyl-CoA	100	Fatty Acid Beta-Oxidation, Valine Catabolism	[1]
Methacrylyl-CoA	60	Valine Catabolism	[1]
Tiglyl-CoA	20	Isoleucine Catabolism	[1]
3-Methylcrotonyl-CoA	Not specified	Leucine Catabolism	[2]

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

A common method to determine enoyl-CoA hydratase activity involves spectrophotometrically monitoring the decrease in absorbance at 280 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate upon hydration.

Materials:

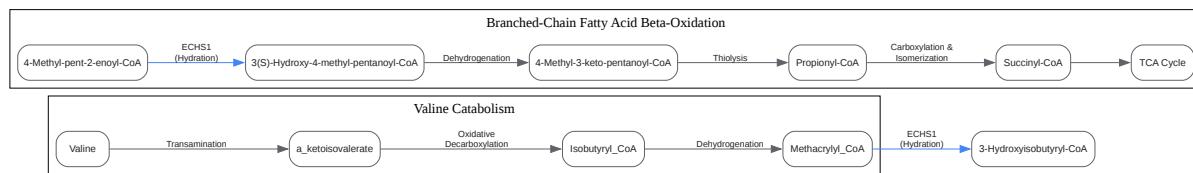
- Purified ECHS1 enzyme
- Enoyl-CoA substrate (e.g., crotonyl-CoA, methacrylyl-CoA, tiglyl-CoA)
- Tris-HCl buffer (pH 7.5-8.0)
- Spectrophotometer capable of reading in the UV range

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.
- Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a known amount of purified ECHS1 enzyme.
- Immediately begin monitoring the decrease in absorbance at 280 nm over time.
- Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
- Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 μ mol of substrate per minute under the specified conditions.

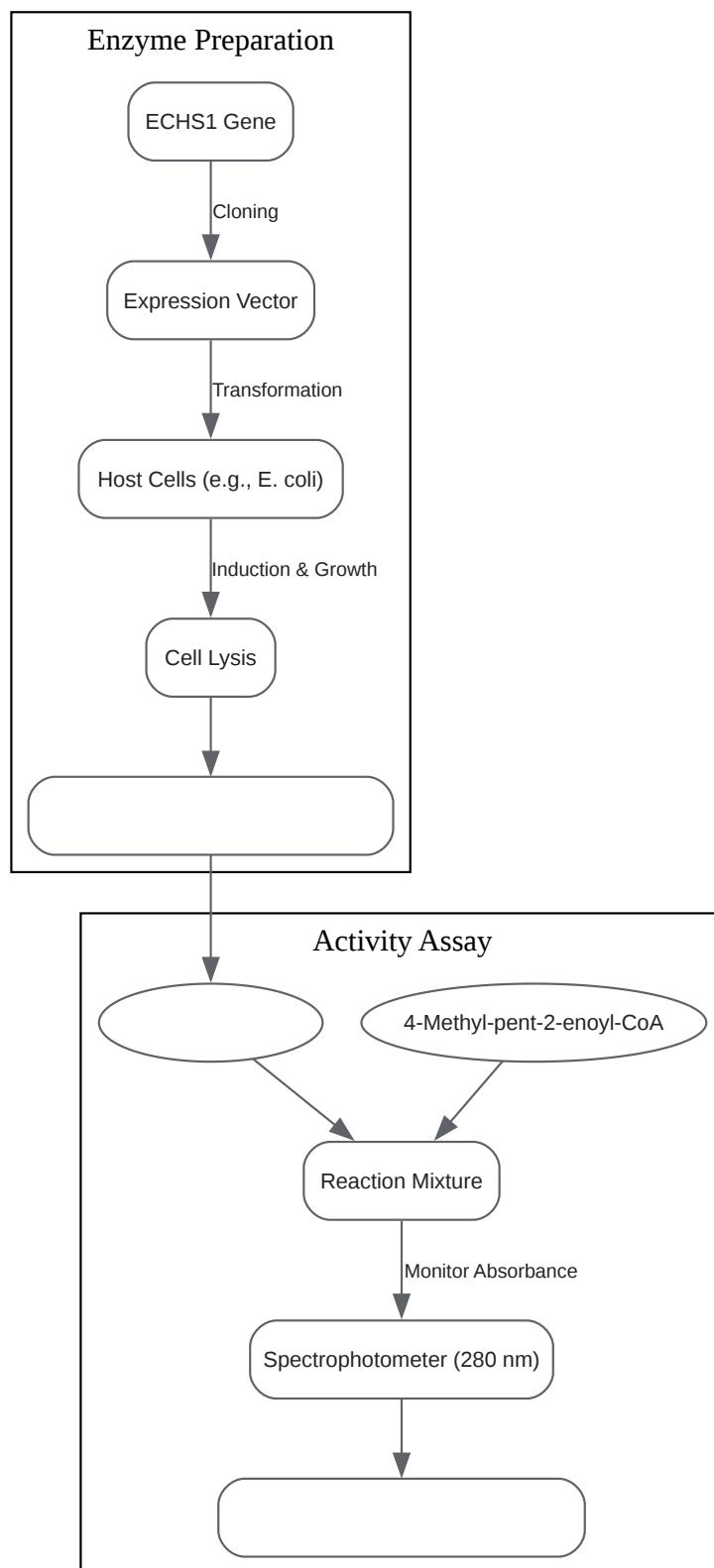
Signaling Pathways and Metabolic Workflows

The synthesis of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is an integral part of the broader metabolic network of fatty acid and branched-chain amino acid degradation.

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Metabolic context of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** synthesis.

The above diagram illustrates the role of ECHS1 in both valine catabolism and the beta-oxidation of branched-chain fatty acids, highlighting the conversion of enoyl-CoA intermediates to their corresponding 3-hydroxyacyl-CoA derivatives.



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References

- 1. jmg.bmj.com [jmg.bmj.com]
- 2. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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